molecular formula C7H9ClN2OS B7927190 2-Chloro-N-methyl-N-thiazol-5-ylmethyl-acetamide

2-Chloro-N-methyl-N-thiazol-5-ylmethyl-acetamide

Cat. No.: B7927190
M. Wt: 204.68 g/mol
InChI Key: LNWQXXMTQJJXOP-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-thiazol-5-ylmethyl-acetamide is a chloroacetamide derivative featuring a thiazole ring substituted at the 5-position with a methylene group and an additional methyl substituent on the nitrogen. Structurally, it belongs to the class of N-substituted acetamides with heterocyclic moieties, which are often explored for their biological and pharmacological activities. The reaction typically proceeds under mild conditions (room temperature, dichloromethane solvent) with yields exceeding 80% in optimized cases .

Properties

IUPAC Name

2-chloro-N-methyl-N-(1,3-thiazol-5-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2OS/c1-10(7(11)2-8)4-6-3-9-5-12-6/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWQXXMTQJJXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=CS1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

N-Methyl-thiazol-5-ylmethylamine+Chloroacetyl chloride2-Chloro-N-methyl-N-thiazol-5-ylmethyl-acetamide\text{N-Methyl-thiazol-5-ylmethylamine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound}

Procedure

  • Intermediate Preparation :

    • N-Methyl-thiazol-5-ylmethylamine is synthesized by reductive amination of thiazole-5-carbaldehyde with methylamine, followed by sodium borohydride reduction1[^11].

    • Yield : 68–75% (isolated as hydrochloride salt).

  • Chloroacetylation :

    • Dissolve N-methyl-thiazol-5-ylmethylamine (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add triethylamine (1.2 eq) as a base under nitrogen.

    • Slowly add chloroacetyl chloride (1.1 eq) at 0°C.

    • Stir at room temperature for 6–12 hours23.

    • Workup : Wash with 5% NaHCO₃, dry over MgSO₄, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

    • Yield : 82–89%45.

Key Parameters

ParameterOptimal Condition
SolventDichloromethane
BaseTriethylamine
Temperature0°C → Room temperature
Reaction Time6–12 hours

Thiazole Synthesis

  • Starting Material : 2-Mercapto-5-methylthiazole6.

  • Chlorination :

    • React with sulfuryl chloride (SO₂Cl₂) in DCM at −10°C to form 5-(chloromethyl)thiazole76.

    • Yield : 74–80%.

  • Amination :

    • React 5-(chloromethyl)thiazole with methylamine (2.0 eq) in THF at 60°C for 8 hours1.

    • Yield : 65–70%.

Amide Formation

  • Chloroacetylation :

    • Follow steps outlined in Section 3.2.

    • Overall Yield (Two-Step) : 52–58%71.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
1Fewer steps, high purityRequires pre-synthesized amine82–89%
2Modular thiazole customizationLower overall yield52–58%

Analytical Validation

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃) : δ 3.15 (s, 3H, N-CH₃), 4.55 (s, 2H, CH₂Cl), 4.85 (s, 2H, Thiazole-CH₂), 7.45 (s, 1H, Thiazole-H)4[^8].

  • HPLC Purity : ≥98% (C18 column, acetonitrile/water = 70:30)5.

Challenges and Optimization

  • Regioselectivity : Use of bulky bases (e.g., DIPEA) minimizes over-chlorination3.

  • Purification : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves byproducts2.

Industrial-Scale Considerations

  • Solvent Recovery : DCM and THF are recycled via distillation6.

  • Safety : Chloroacetyl chloride requires handling under inert conditions due to toxicity and corrosivity5.

Scientific Research Applications

Overview

2-Chloro-N-methyl-N-thiazol-5-ylmethyl-acetamide is a thiazole derivative that has garnered attention in various scientific fields due to its diverse biological activities. This compound is characterized by a chloro group and a thiazole ring, which contribute to its reactivity and interaction with biological targets. Its molecular formula is C6H7ClN2OS\text{C}_6\text{H}_7\text{ClN}_2\text{OS} with a molecular weight of approximately 204.68 g/mol.

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent due to its antimicrobial , antifungal , and anticancer properties. Research indicates that it can inhibit bacterial growth and exhibit cytotoxic effects against various cancer cell lines.

  • Antimicrobial Activity : this compound has shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, it demonstrated strong inhibitory effects against Escherichia coli and moderate activity against Staphylococcus aureus and Candida albicans .
  • Antitumor Properties : The compound has been tested against different cancer cell lines, showing promising results. For example, it was noted for its selectivity against A549 human lung adenocarcinoma cells, with IC50 values indicating effective cytotoxicity .

Chemical Synthesis

As an intermediate in organic synthesis, this compound is utilized in the production of various pharmaceuticals and agrochemicals. The synthesis typically involves the reaction of thiazole derivatives with chloroacetyl chloride, often in the presence of bases like triethylamine to facilitate the reaction .

Biological Mechanism

The mechanism of action involves interaction with specific molecular targets within biological systems. The compound can bind to enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties. Additionally, it may modulate signaling pathways related to cell proliferation and apoptosis, making it a candidate for further pharmacological investigations .

Case Studies and Research Findings

Recent studies have focused on synthesizing novel derivatives based on this compound to enhance its efficacy:

  • Anticonvulsant Activity : Novel thiazole-integrated compounds were synthesized and tested for anticonvulsant properties, demonstrating significant activity in preclinical models .
  • Anticancer Screening : Various thiazole derivatives were evaluated for their anticancer potential against multiple cell lines, revealing several candidates with IC50 values lower than standard chemotherapeutics .
  • Structure-Activity Relationship (SAR) : Studies have indicated that specific substitutions on the thiazole ring can dramatically affect the biological activity of the compounds, guiding future drug design efforts .

Comparison with Similar Compounds

Melting Points and Solubility

  • Derivatives with aromatic substituents (e.g., 4-chlorobenzylidene in ) exhibit higher melting points (186–207°C) due to enhanced intermolecular interactions and crystallinity.
  • Solubility is influenced by hydrogen-bonding capacity (as per ’s discussion on crystal packing ). Nitro or polar groups (e.g., in ) may increase solubility in polar solvents, while hydrophobic substituents (e.g., benzothiazole in ) favor organic phases.

Hydrogen Bonding and Crystal Packing

As discussed in , hydrogen-bonding patterns significantly influence molecular aggregation and crystal packing . For example:

  • Nitro groups participate in strong intermolecular hydrogen bonds, stabilizing crystal lattices.
  • Methyl groups may disrupt hydrogen-bonding networks, leading to less ordered structures. This could enhance the target compound’s solubility compared to nitro-substituted analogs.

Biological Activity

2-Chloro-N-methyl-N-thiazol-5-ylmethyl-acetamide is a thiazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and antitumor properties. This article provides a detailed overview of its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its ability to interact with various biological targets. Its molecular formula and weight are essential for understanding its reactivity and interaction with biological systems. The presence of the chloro group and the methyl substituent on the nitrogen atom contributes to its unique properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, likely through its action on bacterial cell wall synthesis. This mechanism is common among thiazole derivatives, which often target essential enzymes involved in bacterial proliferation.

Antitumor Activity

In vitro studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against Caco-2 colorectal adenocarcinoma cells, decreasing cell viability substantially compared to untreated controls . The structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring can enhance its anticancer properties .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as those responsible for cell wall synthesis in bacteria and pathways related to apoptosis in cancer cells.
  • Signaling Pathways : It has been suggested that this compound can modulate signaling pathways that control cell proliferation and survival, contributing to its antitumor effects .

Synthesis Methods

Various synthetic routes have been developed for producing this compound. Common methods include:

  • Chloroacetylation : This involves the reaction of thiazole derivatives with chloroacetyl chloride under controlled conditions.
  • Multi-step Synthesis : Advanced synthetic strategies may involve several steps to introduce functional groups that enhance biological activity.

These methods are crucial for optimizing yield and purity for further biological evaluation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar thiazole derivatives is beneficial:

Compound NameUnique FeaturesBiological Activity
This compoundMethyl group on nitrogenAntimicrobial, Antitumor
2-Chloro-N-(3-methyl-1,2-thiazol-5-yl)acetamideMethyl group on thiazole ringAntifungal
N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamideContains a thiocyanate groupCytotoxic against cancer cells
2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamidePhenyl substitution enhances lipophilicityAntibacterial

This table highlights how structural variations influence the biological activities of thiazole derivatives.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Anticancer Studies : In one study, treatment with this compound resulted in a significant reduction in viability of Caco-2 cells (39.8% viability compared to untreated controls) after exposure to 100 µM for 24 hours .
  • Antimicrobial Screening : Another research effort demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent against infections .
  • Mechanistic Insights : Investigations into its mechanism revealed that the compound interacts with key enzymes involved in cellular processes, suggesting pathways through which it exerts its effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-N-methyl-N-thiazol-5-ylmethyl-acetamide, and how can reaction conditions be optimized for reproducibility?

  • Methodology : Begin with retrosynthetic analysis to identify precursor fragments (e.g., thiazole derivatives, chloroacetyl chloride). Use computational tools like density functional theory (DFT) to predict thermodynamic feasibility of intermediates. Optimize parameters (solvent polarity, temperature, catalyst loading) via Design of Experiments (DoE) frameworks to minimize side reactions .
  • Data Consideration : Tabulate yields and purity metrics under varying conditions (e.g., solvent: DMF vs. THF; temperature: 25°C vs. 60°C). Validate reproducibility through triplicate trials.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodology : Combine nuclear magnetic resonance (NMR, ¹H/¹³C) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and HPLC for purity assessment. For crystalline samples, X-ray diffraction (XRD) provides definitive stereochemical data .
  • Data Consideration : Compare experimental NMR shifts with computational predictions (e.g., using ACD/Labs or Gaussian) to resolve ambiguities in peak assignments.

Advanced Research Questions

Q. How can quantum chemical calculations resolve contradictions in proposed reaction mechanisms involving this compound?

  • Methodology : Apply transition state theory (TST) and intrinsic reaction coordinate (IRC) analysis to model competing pathways (e.g., SN2 vs. radical mechanisms). Use software like Gaussian or ORCA to calculate activation energies and identify kinetically favored routes .
  • Example : If experimental data shows unexpected regioselectivity, compare computed energy barriers for alternative intermediates (e.g., via Fukui indices for electrophilic attack sites).

Q. What strategies are effective for integrating AI-driven process control in the synthesis of this compound?

  • Methodology : Implement machine learning (ML) models trained on historical reaction data to predict optimal parameters (e.g., reagent stoichiometry, reaction time). Use platforms like COMSOL Multiphysics for real-time monitoring and adaptive adjustments in flow chemistry setups .
  • Data Consideration : Develop a feedback loop where ML models iteratively refine predictions based on in-line Fourier-transform infrared (FTIR) or Raman spectroscopy outputs.

Q. How can researchers address discrepancies between computational predictions and experimental results in the compound’s stability under varying pH conditions?

  • Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) paired with molecular dynamics (MD) simulations to assess hydrolysis pathways. Compare degradation products (via LC-MS) with simulated bond dissociation energies .
  • Resolution Example : If simulations overestimate stability at pH 3, re-evaluate solvation models (e.g., explicit vs. implicit solvent in DFT calculations).

Methodological Frameworks

Q. What experimental design principles minimize bias in studying the biological activity of this compound?

  • Methodology : Adopt blinded, randomized assays with positive/negative controls (e.g., using known enzyme inhibitors). Use statistical tools like ANOVA to differentiate signal from noise. Reference CRDC subclass RDF2050108 for process control standards .
  • Example Design :

ParameterControl GroupTest Group
Concentration0.1 mM1.0 mM
Incubation Time24 h48 h

Q. How can researchers leverage hybrid computational-experimental workflows to explore structure-activity relationships (SAR) of this compound?

  • Methodology : Generate 3D QSAR models (e.g., CoMFA/CoMSIA) using docking scores (AutoDock Vina) and experimental IC50 values. Validate with molecular dynamics simulations (GROMACS) to assess binding mode stability .

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